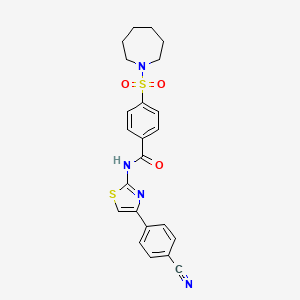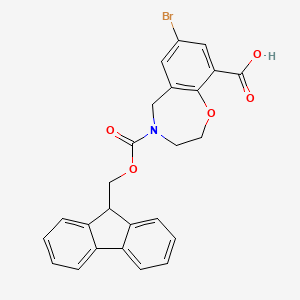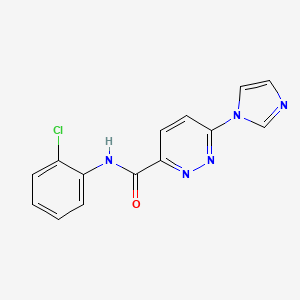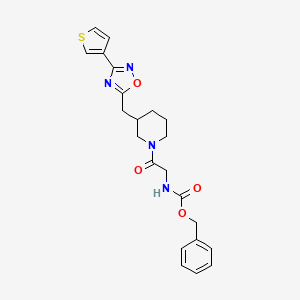
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:
Formation of the Thiophene Derivative: The initial step involves the synthesis of 2-methyl-2-(thiophen-3-yl)propylamine. This can be achieved through the alkylation of thiophene with 2-bromo-2-methylpropane in the presence of a base such as sodium hydride.
Synthesis of the Isoxazole Derivative: The next step is the preparation of 5-methylisoxazole-3-carboxylic acid, which can be synthesized via the cyclization of appropriate precursors under acidic conditions.
Coupling Reaction: The final step involves the coupling of the thiophene and isoxazole derivatives using oxalyl chloride to form the oxalamide linkage. This reaction is typically carried out in an inert atmosphere using a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and scalability.
Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.
Purification Techniques: Employing crystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Thiophene derivatives with various substituents.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Drug Development: Due to its structural features, it may exhibit biological activity, making it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used in the development of probes for studying biological processes.
Industry
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism by which N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide exerts its effects depends on its application:
Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Catalysis: As a ligand, it can influence the reactivity and selectivity of metal catalysts by altering the electronic environment of the metal center.
相似化合物的比较
Similar Compounds
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.
N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)urea: Contains a urea linkage, offering different hydrogen bonding properties.
Uniqueness
Structural Features: The combination of thiophene and isoxazole rings with an oxalamide linkage is unique, providing distinct electronic and steric properties.
Reactivity: The oxalamide linkage offers different reactivity compared to acetamide or urea linkages, influencing the compound’s behavior in chemical reactions and biological systems.
This detailed overview highlights the synthesis, reactions, applications, and unique features of N1-(2-methyl-2-(thiophen-3-yl)propyl)-N2-(5-methylisoxazol-3-yl)oxalamide, showcasing its potential in various scientific and industrial fields
属性
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-methyl-2-thiophen-3-ylpropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-9-6-11(17-20-9)16-13(19)12(18)15-8-14(2,3)10-4-5-21-7-10/h4-7H,8H2,1-3H3,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZJIOMODYTRSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C)(C)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2588537.png)
![methyl 2-[(3,4-dimethylphenyl)amino]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2588538.png)
![3-(furan-2-yl)-6-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B2588539.png)
![N-[3-(2-methoxyphenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]thiophene-2-carboxamide](/img/structure/B2588542.png)


![N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2588545.png)
![N-((1-tosylpyrrolidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2588546.png)
![N-[3-(Dimethylamino)allylidene]-N-methylmethanaminium Hexafluorophosphate](/img/structure/B2588547.png)

![7-methyl-3-(2-methylpropyl)-1,3,10-triazatetracyclo[7.7.0.0^{2,6}.0^{11,16}]hexadeca-2(6),7,9,11,13,15-hexaene-8-carbonitrile](/img/structure/B2588551.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2588552.png)


